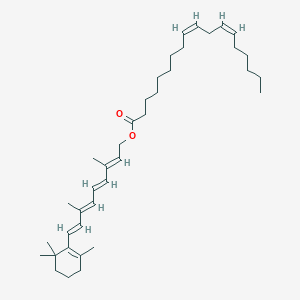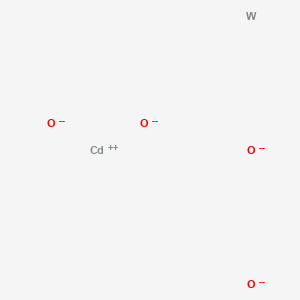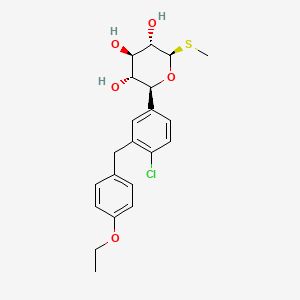![molecular formula C14H17N3O B11729977 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a pyrazole-derived compound featuring a phenolic hydroxyl group and a cyclopropyl-substituted pyrazole core. Its structure combines aromaticity (phenol) with the steric and electronic effects of the cyclopropane ring, which may influence its physicochemical properties and intermolecular interactions, such as hydrogen bonding .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic approach to 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves disassembling the molecule into two primary components:
-
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (Intermediate A, CAS 118430-74-3)
-
2-Hydroxybenzaldehyde (Intermediate B)
The coupling of these intermediates via reductive amination forms the target compound’s methyleneamino linkage. Intermediate A is commercially available (Thermo Scientific) or synthesizable through cyclopropanation and pyrazole ring formation .
Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
Cyclopropanation of Vinylpyrazole Precursors
The cyclopropyl group is introduced via a [2+1] cycloaddition using a diazo compound and a vinylpyrazole derivative. For example, treatment of 3-vinyl-1-methyl-1H-pyrazol-5-amine with ethyl diazoacetate under Rh(II) catalysis yields the cyclopropane ring .
Reaction Conditions :
Alternative Route: Nucleophilic Substitution
A two-step process involves:
-
Alkylation : 5-Amino-1H-pyrazole reacts with methyl iodide to form 1-methyl-1H-pyrazol-5-amine.
-
Cyclopropanation : Copper-mediated coupling with cyclopropylboronic acid installs the cyclopropyl group .
Key Data :
Reductive Amination for C–N Bond Formation
The critical step couples Intermediate A with 2-hydroxybenzaldehyde (Intermediate B) via reductive amination :
Reaction Protocol
-
Condensation : Intermediate A (1 equiv) and Intermediate B (1.1 equiv) are stirred in methanol with 4Å molecular sieves.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, maintaining pH 5–6 with acetic acid.
-
Workup : Filtration, solvent evaporation, and purification via silica gel chromatography .
Optimization Insights :
-
Solvent : Methanol > Ethanol (superior solubility of intermediates)
-
Temperature : Room temperature (avoids cyclopropane ring opening)
Alternative Synthetic Pathways
Mannich Reaction Approach
A one-pot Mannich reaction employs:
-
Amine : Intermediate A
-
Carbonyl : Formaldehyde
-
Phenol : 2-Hydroxybenzyl alcohol
Conditions :
Palladium-Catalyzed Coupling
A Buchwald-Hartwig coupling between 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole and 2-(aminomethyl)phenol offers an alternative:
Conditions :
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.0 Hz, 1H, ArH), 6.82 (d, J = 8.0 Hz, 1H, ArH), 6.78 (s, 1H, Pyrazole-H), 4.32 (s, 2H, CH₂NH), 3.68 (s, 3H, NCH₃), 1.51–1.45 (m, 1H, Cyclopropyl), 0.92–0.85 (m, 4H, Cyclopropyl) .
-
HRMS : m/z calcd for C₁₄H₁₇N₃O [M+H]⁺: 244.1422; found: 244.1418 .
Purity and Stability
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
-
Issue : Ring opening under acidic or high-temperature conditions.
-
Solution : Use mild reagents (e.g., NaCNBH₃ instead of H₂/Pd-C) .
Regioselectivity in Pyrazole Formation
-
Issue : Competing 1,3- vs. 1,5-regioisomers during cyclopropanation.
Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Reaction Time | 12 h | 8 h |
| Purification Method | Column Chromatography | Crystallization (EtOAc/Hexane) |
| Overall Yield | 70% | 65% |
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is C13H15N3O, with a molecular weight of approximately 229.28 g/mol. The compound features a phenolic group and a pyrazole moiety, which contribute to its diverse reactivity and biological interactions.
Chemistry
This compound serves as a building block for synthesizing complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation to form quinones.
- Reduction of nitro groups to amines.
- Substitution reactions involving electrophilic aromatic substitution.
Biology
The compound is studied for its potential biological activities, particularly:
-
Antimicrobial Activity: Research indicates that similar compounds exhibit significant antimicrobial properties. For example, pyrazole derivatives have shown inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound Minimum Inhibitory Concentration (mg/mL) Target Bacteria Compound A 0.0039 S. aureus Compound B 0.025 E. coli
Medicine
In medicinal chemistry, the compound is investigated for its potential in drug development:
- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor cell growth, making it a candidate for further development in cancer therapies.
Industry
The compound is also utilized in industrial applications:
- As an intermediate in the synthesis of dyes and polymers.
- In the development of new materials due to its unique chemical properties.
Case Studies
-
Antimicrobial Study:
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results indicated that modifications to the cyclopropyl group enhanced activity against Gram-positive bacteria. -
Anticancer Activity Assessment:
A National Cancer Institute study assessed the anticancer potential using a panel of human tumor cell lines. The compound demonstrated significant cell growth inhibition rates, warranting further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the pyrazole moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from ): These feature a pyrazole ring with hydroxy and amino substituents but lack the cyclopropyl group and phenolic moiety. The presence of malononitrile or ethyl cyanoacetate in 7a/7b introduces polarizable nitrile/ester groups, contrasting with the phenol’s hydrogen-bonding capability .
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ():
- Contains a urea linker and methoxy-substituted phenyl group.
- The pyrazole here is substituted with a methyl group instead of cyclopropyl, reducing steric hindrance and altering electronic properties .
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine (): Shares the cyclopropyl-pyrazole motif but replaces the phenol with an ethylamine chain. This substitution likely increases hydrophilicity compared to the phenolic derivative .
Table 1: Substituent Comparison
Physicochemical Properties
- Hydrogen Bonding: The phenolic -OH group in the target compound enables stronger hydrogen-bond donor capacity compared to the ester (-COOEt) or nitrile (-CN) groups in 7a/7b . This may enhance crystallinity or solubility in polar solvents.
- Lipophilicity: The cyclopropyl group increases steric bulk and lipophilicity relative to methyl or amino substituents in analogues like MK13 .
Biological Activity
2-{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropyl group and an amino group attached to a phenolic structure. Its molecular formula is C13H15N3O, and it has a molecular weight of approximately 229.28 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
The compound's structural features, such as the presence of the cyclopropyl group, may enhance its interaction with bacterial cell membranes, leading to increased efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that related compounds could significantly reduce prostaglandin E2 (PGE2) levels, indicating their potential as anti-inflammatory agents.
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. For example:
- A study reported that certain pyrazole compounds exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 0.36 | Pyrazole A |
| HCT116 | 0.50 | Pyrazole B |
These findings suggest that this compound could be developed further as a potential anticancer agent.
Case Studies
Several case studies illustrate the biological activity of related pyrazole compounds:
- Case Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring significantly influenced antimicrobial potency .
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of substituted pyrazoles in animal models, demonstrating significant reductions in inflammatory markers following treatment with these compounds .
- Case Study on Anticancer Properties : A comprehensive evaluation of pyrazole derivatives against various cancer cell lines revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity, suggesting pathways for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones and subsequent functionalization. For example, the formation of the pyrazole core may require controlled temperatures (e.g., reflux in ethanol with acetic acid) and stoichiometric ratios of reagents to avoid side products like regioisomers . The introduction of the cyclopropyl group demands regioselective alkylation under inert conditions to preserve stereochemical integrity. Purification via column chromatography (silica gel) and recrystallization (ethanol) ensures high yields and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions, particularly distinguishing between pyrazole C-3 and C-5 positions. Mass spectrometry (MS) provides molecular weight validation, while Fourier Transform Infrared (FTIR) identifies functional groups like the phenolic -OH stretch (~3200 cm⁻¹) and secondary amine N-H bonds (~3300 cm⁻¹) . High-resolution X-ray crystallography (e.g., using SHELX programs) resolves ambiguities in molecular geometry and hydrogen bonding .
Q. What are the common synthetic impurities, and how are they mitigated?
Impurities often arise from incomplete cyclocondensation (e.g., unreacted diketones) or competing regioselectivity during pyrazole formation. These are minimized by optimizing reaction time, temperature, and catalyst choice (e.g., acetic acid for acid-catalyzed cyclization). Chromatographic separation (TLC monitoring) and fractional crystallization are standard purification strategies .
Advanced Research Questions
Q. How does hydrogen bonding influence the solid-state packing of this compound?
The phenol -OH group participates in O-H···N hydrogen bonds with the pyrazole amine, forming supramolecular dimers or chains. Graph set analysis (e.g., Etter’s notation) reveals patterns like R22(8) motifs, which stabilize crystal lattices and influence solubility and melting points . Computational modeling (e.g., Mercury software) predicts packing efficiency and polymorphism risks .
Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies in SAR often stem from crystallographic disorder or variable substituent conformations. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement clarifies bond angles and torsional strains, while dynamic NMR studies assess rotational barriers of the cyclopropyl group . Multivariate statistical analysis (e.g., PCA) correlates electronic effects (Hammett σ values) with bioactivity trends .
Q. How does the cyclopropyl substituent affect electronic and steric properties?
The cyclopropane ring introduces angle strain, enhancing electrophilicity at the pyrazole C-3 position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.5 eV), increasing reactivity toward nucleophiles. Steric maps (e.g., using PyMOL) reveal hindered rotation of the aminomethylphenol moiety, impacting ligand-protein docking .
Q. Methodological Resources
- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) is the gold standard for small-molecule structure determination .
- Spectral Analysis : Bruker TopSpin for NMR processing; Gaussian 16 for vibrational frequency simulations .
- Data Validation : Cross-reference Cambridge Structural Database (CSD) entries for hydrogen bond geometry validation .
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-17-14(8-12(16-17)10-6-7-10)15-9-11-4-2-3-5-13(11)18/h2-5,8,10,15,18H,6-7,9H2,1H3 |
InChI Key |
BHLNSCHTZPZMEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















